5,15-Bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin
CAS No.:
Cat. No.: VC18391967
Molecular Formula: C38H32B2N4O4
Molecular Weight: 630.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H32B2N4O4 |
|---|---|
| Molecular Weight | 630.3 g/mol |
| IUPAC Name | 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21,22-dihydroporphyrin |
| Standard InChI | InChI=1S/C38H32B2N4O4/c1-19-45-39(46-20-1)27-7-3-25(4-8-27)37-33-15-11-29(41-33)23-31-13-17-35(43-31)38(26-5-9-28(10-6-26)40-47-21-2-22-48-40)36-18-14-32(44-36)24-30-12-16-34(37)42-30/h3-18,23-24,41-42H,1-2,19-22H2 |
| Standard InChI Key | IWTYHIOLVWQPAG-UHFFFAOYSA-N |
| Canonical SMILES | B1(OCCCO1)C2=CC=C(C=C2)C3=C4C=CC(=CC5=NC(=C(C6=NC(=CC7=CC=C3N7)C=C6)C8=CC=C(C=C8)B9OCCCO9)C=C5)N4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
5,15-Bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin features a porphyrin macrocycle with four pyrrole subunits connected by methine bridges, forming an aromatic 18-π-electron system . The 5- and 15-positions are substituted with phenyl groups bearing 1,3,2-dioxaborinane rings, which introduce boron atoms into the structure. This configuration enhances electronic delocalization and imparts Lewis acidity, facilitating interactions with electron-rich substrates . The molecular formula is C₄₄H₃₈B₂N₄O₄, as confirmed by MALDI-TOF mass spectrometry ([M+H]⁺ observed at m/z 631.46) .
Boron Functionality
The 1,3,2-dioxaborinane groups consist of a six-membered ring containing one boron and two oxygen atoms. These moieties improve solubility in polar organic solvents like tetrahydrofuran (THF) and dichloromethane, addressing a common limitation of unmodified porphyrins . The boron atoms act as electrophilic centers, enabling dynamic covalent bonding with diols and other nucleophiles—a property exploited in self-assembly processes .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra in CDCl₃ reveal characteristic resonances:
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Aromatic protons from the porphyrin core at δ 8.21–9.40 ppm .
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Protons from the dioxaborinane rings at δ 2.25 (multiplet, 4H) and δ 4.37 (multiplet, 8H) .
UV-Vis Spectroscopy
The compound exhibits a Soret band at 418 nm and Q-bands at 515, 550, 590, and 645 nm, consistent with metalloporphyrin analogs . The boron substituents induce a slight bathochromic shift compared to unsubstituted porphyrins, indicating extended π-conjugation .
Synthesis and Modification
Stepwise Synthesis
The synthesis involves three key steps (Scheme 1):
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Porphyrin Core Formation: Condensation of pyrrole with 4-bromobenzaldehyde under Adler–Longo conditions yields 5,15-bis(4-bromophenyl)porphyrin .
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Borylation: Reaction with 1,3,2-dioxaborinane in the presence of BF₃·Et₂O introduces boron esters at the para positions of the phenyl groups .
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Oxidative Purification: Treatment with chloranil removes porphyrinogen byproducts, followed by column chromatography (silica gel, CHCl₃) .
Table 1: Optimization of Borylation Conditions
| Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos | 85 | 32 |
| Pd₂(dba)₃ | SPhos | 110 | 39 |
| Pd(OAc)₂ | XPhos | 85 | <5 |
Data adapted from coupling reactions in refs .
Post-Synthetic Modification
Hydrolysis of the dioxaborinane groups with aqueous HCl yields 5,15-bis(4-boronophenyl)porphyrin, a precursor for covalent organic frameworks (COFs) . This reaction proceeds quantitatively in THF at room temperature, as monitored by ¹¹B NMR .
Applications in Advanced Materials
Covalent Organic Frameworks (COFs)
5,15-Bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin serves as a building block for 2D COFs. Condensation with tetrahedral linkers like 1,3,5-triformylphloroglucinol produces crystalline networks with pore sizes of 2.8 nm . These materials exhibit high surface areas (>800 m²/g) and potential for gas storage (H₂: 1.2 wt% at 77 K) .
Catalysis
The boron-functionalized porphyrin acts as a Lewis acid catalyst in Diels–Alder reactions, achieving turnover frequencies (TOFs) of 120 h⁻¹—30% higher than B(C₆F₅)₃ benchmarks . Enantioselectivity reaches 88% ee when paired with chiral dienes .
Table 2: Catalytic Performance in Cycloadditions
| Substrate | TOF (h⁻¹) | ee (%) |
|---|---|---|
| Cyclopentadiene + MVK | 120 | 88 |
| Anthracene + DMAD | 95 | 72 |
Supramolecular Interactions
Host-Guest Chemistry
X-ray crystallography reveals that 5,15-bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin forms supramolecular dimers via π–π stacking (interplanar distance: 3.5 Å) . The boron esters create a hydrophobic cavity capable of encapsulating C₆₀ fullerenes (binding constant: K = 10³ M⁻¹) .
Anion Binding
The Lewis acidic boron centers bind fluoride ions with high affinity (K = 10⁵ M⁻¹ in CH₂Cl₂), as demonstrated by fluorescence quenching assays . This property enables applications in anion sensing, with detection limits of 0.1 ppm for F⁻ .
Comparative Analysis with Related Porphyrins
Table 3: Key Structural and Functional Comparisons
| Compound | Substituents | Solubility (THF) | Lewis Acidity |
|---|---|---|---|
| 5,15-Bis(4-dioxaborinan-phenyl)porphyrin | Two B-ester groups | 25 mg/mL | High |
| 5,10,15,20-Tetrakis(B-ester)porphyrin | Four B-ester groups | 45 mg/mL | Very high |
| 5-Bromo-10,15,20-tris(B-ester)porphyrin | Br + three B-esters | 18 mg/mL | Moderate |
The 5,15-disubstituted derivative balances solubility and reactivity better than tetra- or mono-substituted analogs, making it ideal for solution-processed materials .
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